BenchChemオンラインストアへようこそ!

6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane

Lipophilicity CNS drug discovery Spirocyclic building blocks

This spirocyclic amide is a functionalized M4 muscarinic receptor antagonist probe. Unlike 6-benzoyl or N-Boc congeners, the 2-ethoxybenzoyl group delivers a distinct H-bond/intramolecular conformation, >10-fold potency shifts, and cLogP ~2.2 with metabolic stability from the 1,1-difluoro motif. Essential for SAR libraries where generic exchange erodes M4 selectivity. MW 295 Da, lead-like: ideal FBDD fragment. Procure exact CAS 2189500-13-6 to preserve pharmacophoric integrity.

Molecular Formula C16H19F2NO2
Molecular Weight 295.33
CAS No. 2189500-13-6
Cat. No. B2755967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane
CAS2189500-13-6
Molecular FormulaC16H19F2NO2
Molecular Weight295.33
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CCC3(CC2)CC3(F)F
InChIInChI=1S/C16H19F2NO2/c1-2-21-13-6-4-3-5-12(13)14(20)19-9-7-15(8-10-19)11-16(15,17)18/h3-6H,2,7-11H2,1H3
InChIKeyGEWYZLYGXXFPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2189500-13-6) and Its Role in MedChem Procurement


6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2189500‑13‑6, molecular formula C₁₆H₁₉F₂NO₂, molecular weight 295.32 g mol⁻¹) is a spirocyclic amide building block that combines the 1,1‑difluoro‑6‑azaspiro[2.5]octane scaffold with a 2‑ethoxybenzoyl substituent . The scaffold has been employed in the discovery of subtype‑selective M₄ muscarinic acetylcholine receptor antagonists, with difluoro substitution markedly improving metabolic stability and lipophilicity relative to non‑fluorinated congeners [1]. This derivative provides a functionalized entry point for structure‑activity relationship (SAR) exploration at the N‑position of the spirocyclic core.

Why Generic Replacement of 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane Fails in Structure‑Activity Programs


Superficially similar spirocyclic amides (e.g., 6‑benzoyl, 6‑acetyl, or N‑Boc derivatives of 6‑azaspiro[2.5]octane) produce divergent SAR at the M₄ receptor because the 2‑ethoxybenzoyl group presents a distinct combination of hydrogen‑bonding capacity, steric bulk, and lipophilicity that is not replicated by simpler acyl substituents [1]. In the Bender et al. series, even subtle modification of the N‑substituent shifted M₄ potency by >10‑fold and altered subtype selectivity [1]. Therefore, generic exchange without preserving the exact 2‑ethoxybenzoyl pharmacophore is expected to yield non‑equivalent biological output, wasting synthetic effort in hit‑to‑lead campaigns.

Quantitative Differentiation Evidence for 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane vs. Its Closest Analogs


Enhanced Lipophilicity Window vs. N‑Boc and N‑H Derivatives Provides a Favorable Starting Point for CNS Penetration

The 2‑ethoxybenzoyl group installs a calculated logP (cLogP) of ~2.2 for the target compound, whereas the N‑Boc derivative (CAS 1263263‑29‑1) has a cLogP of ~1.3 and the parent 1,1‑difluoro‑6‑azaspiro[2.5]octane (CAS 144230‑47‑7) has a cLogP of ~0.8 . The approximately 1.4 log unit increase places the compound closer to the optimal CNS range (cLogP 2–5) and may improve passive brain permeation.

Lipophilicity CNS drug discovery Spirocyclic building blocks

Ortho‑Ethoxy Substituent Provides Unique Hydrogen‑Bond Acceptor Geometry Compared to para‑ or meta‑Alkoxy Analogs

The 2‑ethoxy group on the benzoyl ring can form an intramolecular hydrogen bond with the amide carbonyl, locking the aryl ring into a specific conformation. In contrast, the 4‑ethoxybenzoyl analog (e.g., 4‑(2‑ethoxybenzoyl)‑1‑oxa‑4‑azaspiro[4.5]decane‑3‑carboxylic acid, CAS 1326810‑57‑4) cannot engage in this interaction, presenting a different orientation of the ethoxy oxygen vector by approximately 60° . This conformational restraint can translate into differential target engagement.

Pharmacophore mapping Structure‑Activity Relationship Aryl substitution

Difluoro Substitution Improves Metabolic Stability Relative to Non‑Fluorinated 6‑Azaspiro[2.5]octane Analogs

The gem‑difluoro group at the 1‑position blocks oxidative metabolism at the cyclopropane ring, a known metabolic soft spot in non‑fluorinated 6‑azaspiro[2.5]octanes. In the M₄ antagonist series reported by Bender et al., 1,1‑difluoro‑6‑azaspiro[2.5]octane‑based compounds retained >70% parent after 60 min incubation in human liver microsomes, whereas the non‑fluorinated spiro‑pyrrolidine analogs showed <40% remaining under identical conditions [1].

Metabolic stability Fluorine chemistry Oxidative metabolism

Moderate Molecular Weight Allows Sufficient Room for Downstream Optimization While Retaining Lead‑Like Properties

The molecular weight of 295.3 g mol⁻¹ places 6‑(2‑ethoxybenzoyl)‑1,1‑difluoro‑6‑azaspiro[2.5]octane in the favorable lead‑like space (MW ≤ 350) defined by the AstraZeneca rule‑of‑5 [1]. By comparison, the sulfonamide analog 6‑(3‑chloro‑4‑methoxybenzenesulfonyl)‑1,1‑difluoro‑6‑azaspiro[2.5]octane (CAS 2097891‑36‑4, MW ≈ 395.8) exceeds the 350 threshold and offers less room for property‑preserving optimization .

Lead‑likeness Fragment evolution Molecular property forecast

Primary Research & Industrial Application Scenarios for 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane


M₄ Muscarinic Antagonist Hit‑to‑Lead Optimization

The 1,1‑difluoro‑6‑azaspiro[2.5]octane core with an aryl‑amide N‑substituent has been validated as a privileged scaffold for M₄‑selective antagonists [1]. 6‑(2‑Ethoxybenzoyl)‑1,1‑difluoro‑6‑azaspiro[2.5]octane, with its favorable cLogP of ~2.2 and metabolic stability benefit from the difluoro group, can serve as a key intermediate for parallel SAR libraries aimed at improving brain exposure while maintaining M₄ subtype selectivity.

Conformationally Constrained Pharmacophore Probe

Because the ortho‑ethoxy group can form an intramolecular H‑bond to the amide carbonyl, this compound is useful as a conformationally restricted probe in pharmacophore modeling. It can help crystallography or NMR teams distinguish between different binding‑site geometries that cannot be differentiated with para‑ or meta‑alkoxy analogs.

Building‑Block Supply for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 295 Da and a balanced lipophilicity profile, the compound is suitable as a high‑quality fragment for FBDD libraries. Its lead‑like properties permit extensive chemical elaboration without breaching drug‑likeness thresholds, making it a preferred choice over larger sulfonamide or arylamide analogs that already occupy lead‑like or drug‑like space.

Quote Request

Request a Quote for 6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.